

In Silico Modeling of Lrrk2/Nuak1/Tyk2-IN-1 Binding: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lrrk2/nuak1/tyk2-IN-1

Cat. No.: B15140512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of **Lrrk2/Nuak1/Tyk2-IN-1**, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUA family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This document summarizes the available quantitative binding data, outlines detailed experimental and computational methodologies, and visualizes the complex biological signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with a comprehensive resource for understanding and further investigating the interaction of this multi-kinase inhibitor with its targets.

Introduction

Lrrk2/nuak1/tyk2-IN-1, also referred to as compound 226 in patent literature, has emerged as a significant research tool due to its potent inhibitory activity against three distinct kinases: LRRK2, NUAK1, and TYK2.[1][2] Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease.[3] NUAK1 is implicated in cellular processes such as cell adhesion and senescence and is a target of interest in oncology. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways, making it a target for autoimmune and inflammatory diseases. The ability of a single small molecule to potentially inhibit these three kinases from different families presents both opportunities for polypharmacology and challenges for achieving selectivity.

In silico modeling plays a pivotal role in elucidating the binding mechanisms of such inhibitors, guiding lead optimization, and predicting potential off-target effects. This guide details the computational approaches that can be employed to study the binding of **Lrrk2/nuak1/tyk2-IN-1** to its target kinases.

Quantitative Binding Data

The inhibitory activity of **Lrrk2/nuak1/tyk2-IN-1** has been characterized against its target kinases. The following table summarizes the available quantitative data.

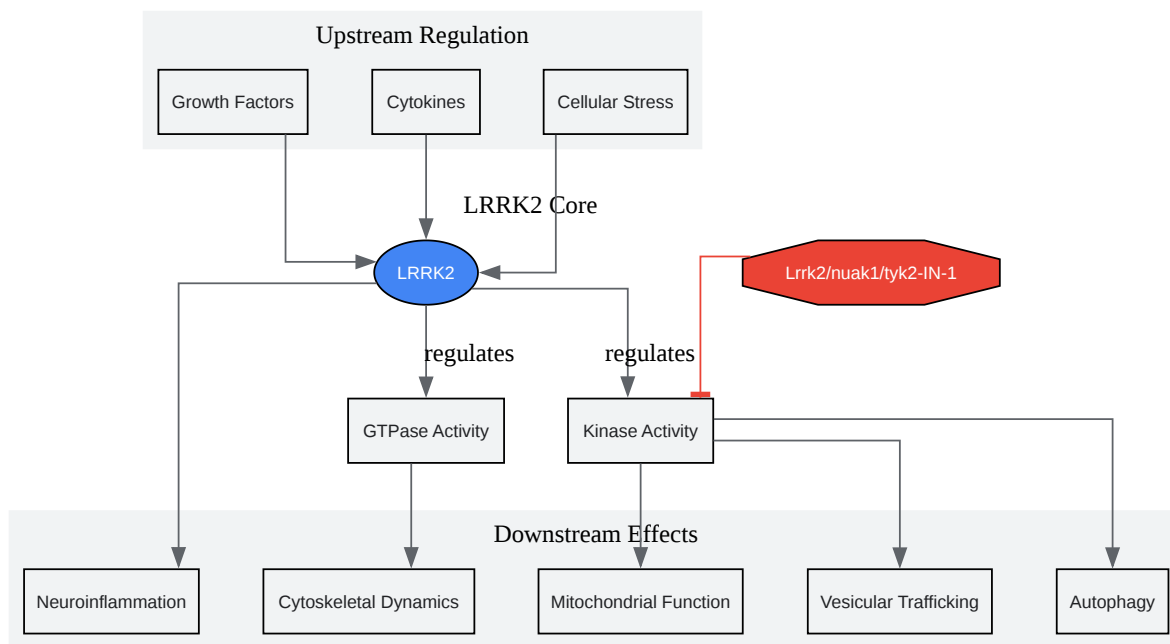
Target Kinase	Inhibitor	IC50 (nM)	Assay Type	Reference
LRRK2 (Wild-Type)	Lrrk2/nuak1/tyk2-IN-1	< 10	Biochemical	Patent WO2021048618 A1
LRRK2 (G2019S Mutant)	Lrrk2/nuak1/tyk2-IN-1	< 10	Biochemical	Patent WO2021048618 A1
NUAK1	Lrrk2/nuak1/tyk2-IN-1	< 10	Biochemical	Patent WO2021048618 A1
TYK2	Lrrk2/nuak1/tyk2-IN-1	< 10	Biochemical	Patent WO2021048618 A1

Signaling Pathways

Understanding the signaling context of each target kinase is crucial for interpreting the functional consequences of inhibition.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its signaling network is complex.

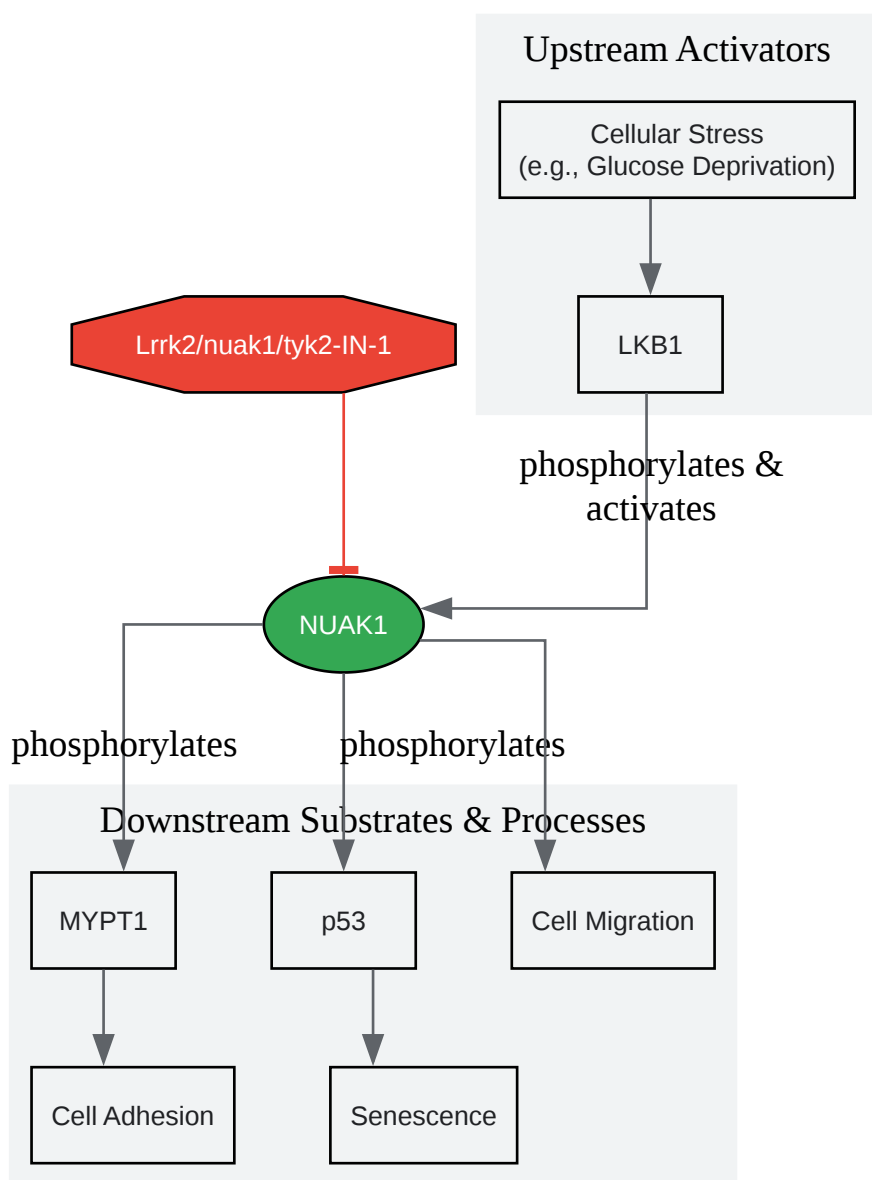


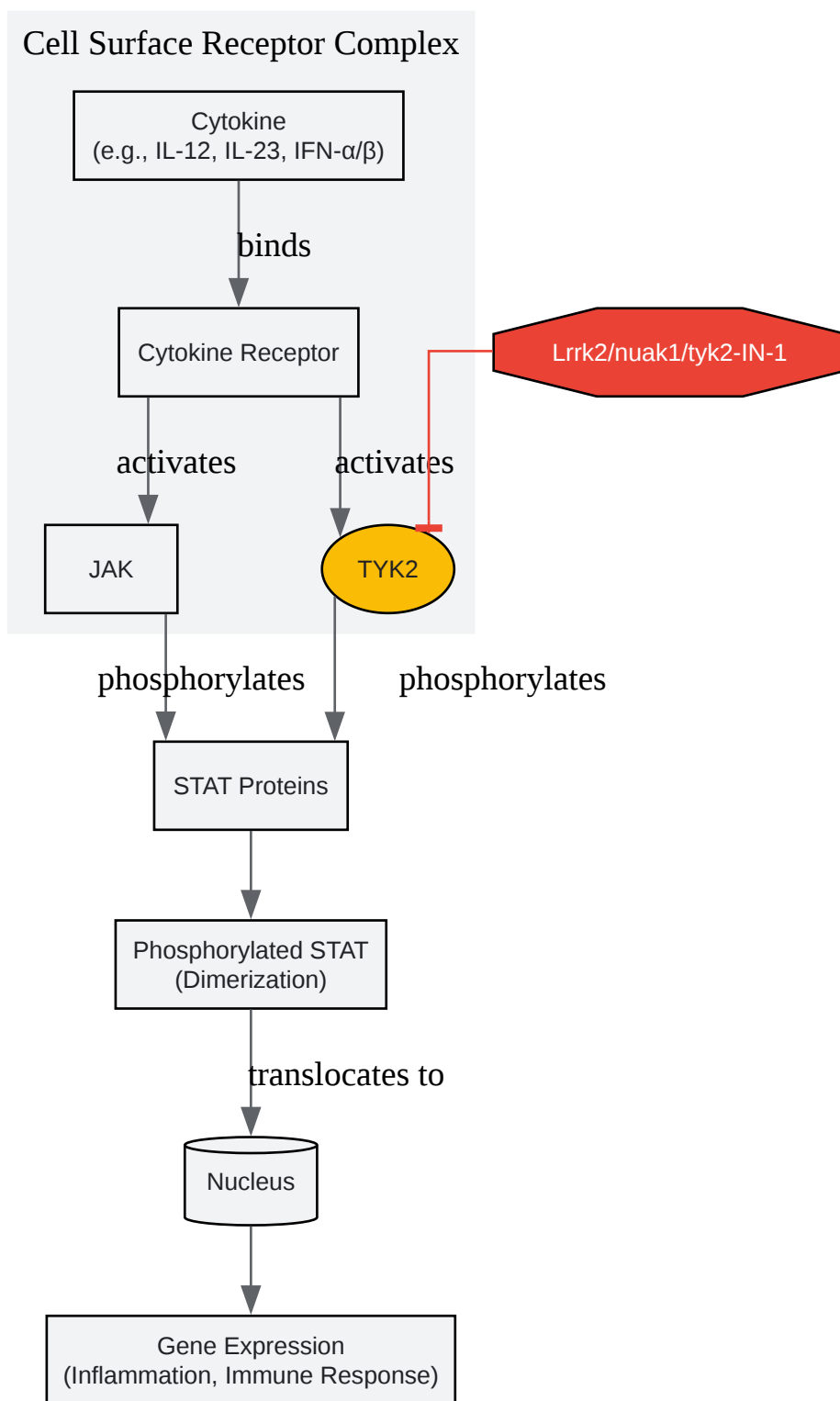
[Click to download full resolution via product page](#)

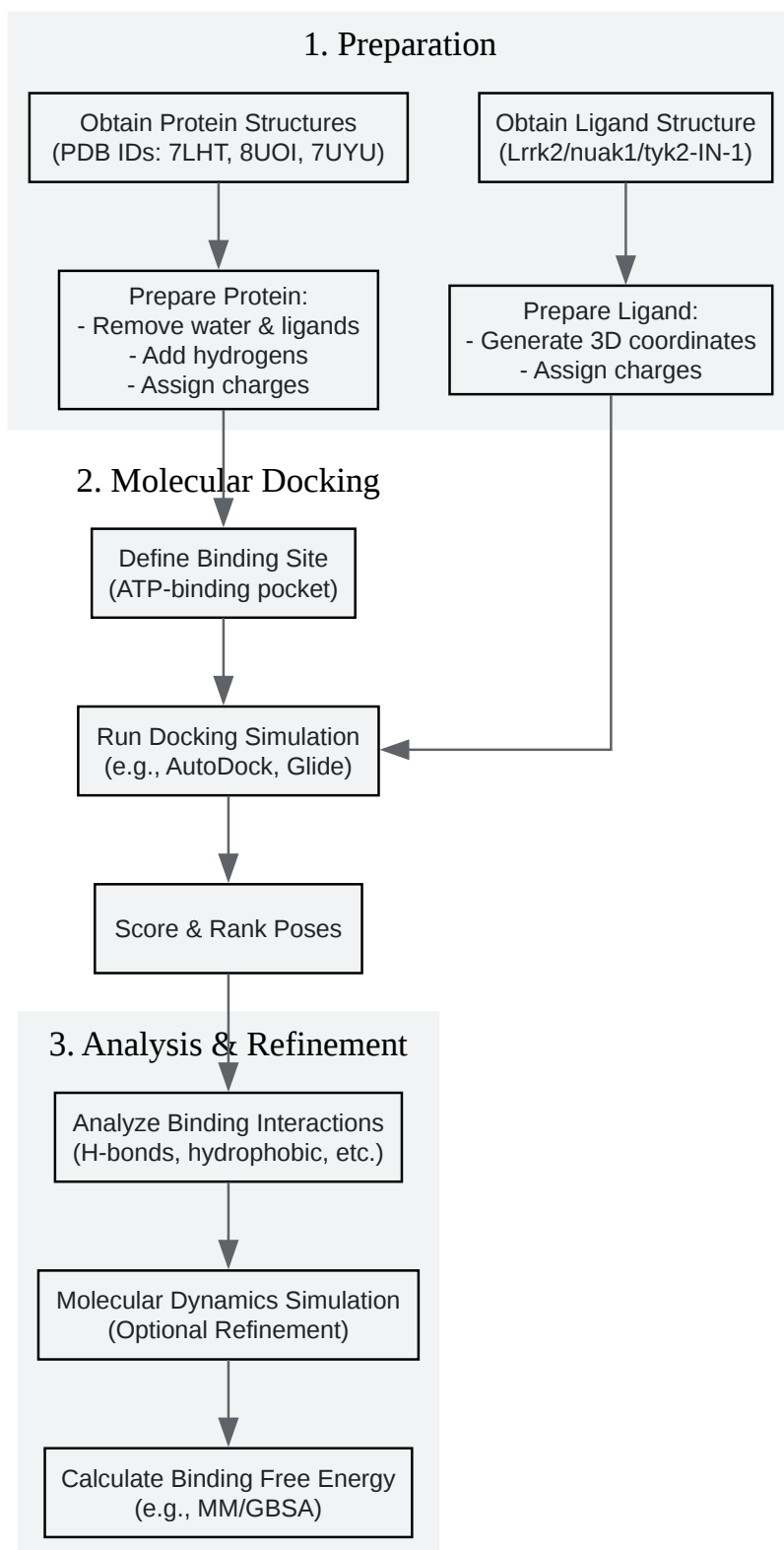
LRRK2 Signaling Pathway and Point of Inhibition.

NUAK1 Signaling Pathway

NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related family of kinases and is involved in cellular stress responses, cell adhesion, and polarity.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [In Silico Modeling of Lrrk2/Nuak1/Tyk2-IN-1 Binding: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140512#in-silico-modeling-of-lrrk2-nuak1-tyk2-in-1-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

